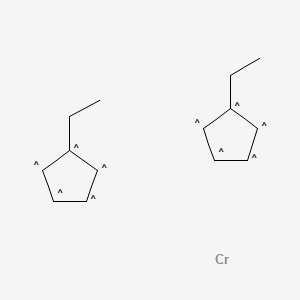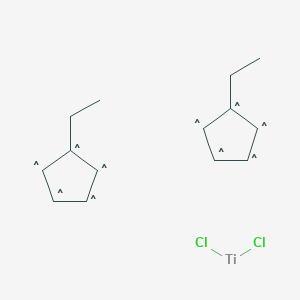
(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine, also known as 4-COP, is an organic compound that has a variety of applications in scientific research. It is a chiral compound, meaning that it can exist in two different forms, with the (1R) form being the most common. 4-COP has been used in the synthesis of several compounds, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine has been used in a variety of scientific research applications. It has been used in the synthesis of several compounds, including 4-hydroxy-1-cyclopentyl-1-phenylbutan-2-one, 4-hydroxy-1-cyclopentyl-1-phenylbutan-2-ol, 4-hydroxy-1-cyclopentyl-1-phenylbutan-2-amine, and 4-hydroxy-1-cyclopentyl-1-phenylbutan-2-ol. It has also been used in the synthesis of several pharmaceuticals, including the anti-depressant drug fluoxetine. In addition, this compound has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine is not fully understood. It is believed to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. It is also believed to act as an agonist of the 5-HT2A receptor, which is involved in the regulation of appetite, sleep, and other physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in animal models. It has been found to have anxiolytic effects, meaning that it can reduce anxiety. It has also been found to have anti-depressant effects, meaning that it can reduce depressive symptoms. In addition, it has been found to have anti-inflammatory effects, meaning that it can reduce inflammation.
Advantages and Limitations for Lab Experiments
The use of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine in lab experiments has several advantages. It is a relatively inexpensive compound, making it a cost-effective option for research. It is also a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation. However, there are also some limitations to using this compound in lab experiments. It is a chiral compound, meaning that it can exist in two different forms, and it is not always easy to determine which form is the active form. In addition, the mechanism of action of this compound is not fully understood, making it difficult to determine the exact effects of the compound.
Future Directions
There are several potential future directions for (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine research. One potential direction is to further study the biochemical and physiological effects of this compound in animal models. Additionally, further research could be done to determine the exact mechanism of action of this compound. Finally, further research could be done to develop more efficient and cost-effective methods for synthesizing this compound.
Synthesis Methods
(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine can be synthesized in several ways. One method involves the reaction of 4-cyano-2-methyl-2-pentanol with ethyl bromoacetate in the presence of a base. This reaction yields this compound as the major product, with other products such as 4-cyano-2-methyl-2-pentanone and ethyl 4-cyano-2-methyl-2-pentanoate being formed in smaller amounts. Another method involves the reaction of 4-cyano-2-methyl-2-pentanol with ethyl chloroacetate in the presence of a base, which also yields this compound as the major product.
properties
IUPAC Name |
(1R)-1-(4-cyclopentyloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12/h6-10,12H,2-5,14H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNECCLNJJLLHAO-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)

![1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6357015.png)










